4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC15819801
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O |
|---|---|
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C6H8N2O/c1-2-5-6(7-3-1)9-4-8-5/h4,7H,1-3H2 |
| Standard InChI Key | MVYDUUWLASFVPA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(NC1)OC=N2 |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol (calculated) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
The saturation of the pyridine ring enhances conformational flexibility compared to fully aromatic analogs, potentially influencing binding interactions in biological systems .
Synthetic Methodologies
Although no direct synthesis of 4,5,6,7-tetrahydrooxazolo[5,4-b]pyridine is documented, analogous pathways for related heterocycles provide actionable blueprints. For instance, the synthesis of 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride involves a two-step process: (1) imine formation via condensation of 2-thiophene ethylamine with formaldehyde, and (2) cyclization using ethanolic hydrogen chloride . Adapting this approach, the target compound could hypothetically be synthesized as follows:
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Imine Formation: React 2-aminoethyloxazole with formaldehyde under heated conditions (50–55°C) to form a cyclic imine intermediate.
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Cyclization and Salt Formation: Treat the imine with hydrochloric acid in ethanol to induce ring closure, followed by recrystallization for purification .
Key Considerations:
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Substituent effects on the oxazole ring may necessitate modified reaction temperatures or catalysts.
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Alternative routes could involve [4+2] cycloadditions or transition metal-catalyzed couplings, though these remain speculative without experimental data.
Spectroscopic Characterization
Spectroscopic data for closely related compounds, such as pyrazolo[3,4-b]pyridine derivatives, offer guidance on expected signals for 4,5,6,7-tetrahydrooxazolo[5,4-b]pyridine :
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¹H NMR:
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Pyridine ring protons (deshielded aromatic region): δ 7.5–8.5 ppm.
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Oxazole protons: δ 6.5–7.5 ppm.
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Tetrahydro protons (CH₂ groups): δ 2.0–3.0 ppm.
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¹³C NMR:
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Oxazole carbons: 140–160 ppm.
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Pyridine carbons: 120–150 ppm.
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IR:
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C=N stretch (oxazole): ~1600 cm⁻¹.
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C-O stretch: ~1250 cm⁻¹.
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X-ray crystallography of analogous compounds, such as pyrazolo[3,4-b]pyridine-5-carbohydrazide derivatives, reveals planar fused-ring systems with hydrogen-bonding networks stabilizing the crystal lattice .
| Target | Potential Effect |
|---|---|
| Serotonin Reuptake | Anxiolytic activity |
| Cyclin-Dependent Kinases | Anticancer properties |
| CCR1 Receptors | Anti-inflammatory action |
The tetrahydro modification may enhance blood-brain barrier penetration compared to aromatic counterparts, making it a candidate for central nervous system therapeutics .
Industrial and Research Applications
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